molecular formula C11H13NO4S2 B2699267 N-[3-(Furan-2-YL)-3-hydroxypropyl]thiophene-2-sulfonamide CAS No. 1448130-92-4

N-[3-(Furan-2-YL)-3-hydroxypropyl]thiophene-2-sulfonamide

Cat. No.: B2699267
CAS No.: 1448130-92-4
M. Wt: 287.35
InChI Key: YVVCPIYNFGLOMD-UHFFFAOYSA-N
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Description

N-[3-(Furan-2-YL)-3-hydroxypropyl]thiophene-2-sulfonamide is a heterocyclic compound that features both furan and thiophene rings. These rings are known for their aromatic properties and are commonly found in various biologically active molecules. The compound’s unique structure makes it an interesting subject for research in medicinal chemistry and material science.

Scientific Research Applications

N-[3-(Furan-2-YL)-3-hydroxypropyl]thiophene-2-sulfonamide has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(Furan-2-YL)-3-hydroxypropyl]thiophene-2-sulfonamide typically involves the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the hydroxypropyl group: This step involves the addition of a hydroxypropyl group to the furan ring, which can be done using various reagents such as epoxides or halohydrins.

    Formation of the thiophene ring: The thiophene ring can be synthesized through the cyclization of sulfur-containing precursors.

    Sulfonamide formation:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

N-[3-(Furan-2-YL)-3-hydroxypropyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

    Oxidation: Oxidized derivatives of the furan and thiophene rings.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: New compounds with different substituents on the sulfonamide nitrogen.

Mechanism of Action

The mechanism of action of N-[3-(Furan-2-YL)-3-hydroxypropyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Compounds containing the thiophene ring, such as thiophene-2-carboxylic acid and thiophene-2-sulfonic acid.

    Furan derivatives: Compounds containing the furan ring, such as furan-2-carboxylic acid and furan-2-sulfonic acid.

    Sulfonamides: Compounds containing the sulfonamide group, such as sulfanilamide and sulfamethoxazole.

Uniqueness

N-[3-(Furan-2-YL)-3-hydroxypropyl]thiophene-2-sulfonamide is unique due to its combination of furan and thiophene rings with a sulfonamide group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable subject for research and development.

Properties

IUPAC Name

N-[3-(furan-2-yl)-3-hydroxypropyl]thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4S2/c13-9(10-3-1-7-16-10)5-6-12-18(14,15)11-4-2-8-17-11/h1-4,7-9,12-13H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVVCPIYNFGLOMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CCNS(=O)(=O)C2=CC=CS2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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